2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-acetylphenyl 3-methoxy-4-nitrobenzoate (CAS: 145370-32-7) is systematically named according to IUPAC rules as (2-acetylphenyl) 3-methoxy-4-nitrobenzoate . This nomenclature reflects its esterified structure, derived from 3-methoxy-4-nitrobenzoic acid and 2-acetylphenol. The numbering begins at the carbonyl group of the benzoic acid moiety, with substituents prioritized by alphabetical order (methoxy precedes nitro).
| Property | Value |
|---|---|
| IUPAC Name | (2-acetylphenyl) 3-methoxy-4-nitrobenzoate |
| CAS Registry Number | 145370-32-7 |
| Molecular Formula | C₁₆H₁₃NO₆ |
| Molecular Weight | 315.28 g/mol |
The structural identity is further confirmed by spectroscopic identifiers:
- InChI :
InChI=1S/C16H13NO6/c1-10(18)12-5-3-4-6-14(12)23-16(19)11-7-8-13(17(20)21)15(9-11)22-2/h3-9H,1-2H3 - SMILES :
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC
These descriptors unambiguously define the spatial arrangement of functional groups, ensuring reproducibility in synthetic and analytical workflows.
Molecular Geometry and Conformational Analysis
The molecule comprises two aromatic rings connected by an ester linkage. The benzoate ring features 3-methoxy (electron-donating) and 4-nitro (electron-withdrawing) groups in para positions, while the phenyl ring bears an acetyl substituent at the ortho position relative to the ester oxygen.
Key Geometrical Features:
- Torsional Angles : The ester group (–O–C(=O)–O–) introduces rotational flexibility. However, steric hindrance between the acetyl group and adjacent substituents restricts free rotation, favoring a near-planar conformation.
- Electronic Effects : The nitro group’s electron-withdrawing nature polarizes the benzoate ring, while the methoxy group donates electron density, creating a push-pull electronic configuration.
Conformational Stability:
Density Functional Theory (DFT) calculations on analogous esters suggest that intramolecular hydrogen bonding between the nitro group’s oxygen and the ester carbonyl may stabilize the observed conformation. This interaction reduces torsional strain and aligns the aromatic rings at a dihedral angle of approximately 84–89° , as observed in crystallographic studies of related compounds.
X-ray Crystallographic Data Interpretation
While direct crystallographic data for this compound is limited, structural analogs provide critical insights. For example, 2-acetylphenyl 4-nitrobenzoate (a related isomer) crystallizes in the monoclinic system with space group P2₁/c and unit cell parameters:
Hypothesized Crystal Structure:
- Packing Arrangement : Molecules likely form layered stacks via π-π interactions between aromatic rings, with intermolecular hydrogen bonds involving nitro and ester oxygens.
- Hydrogen Bonding : Potential O–H···O interactions between the acetyl carbonyl and methoxy groups may further stabilize the lattice.
Comparative Metrics:
| Parameter | This Compound (Hypothetical) | Analog (2-Acetylphenyl 4-Nitrobenzoate) |
|---|---|---|
| Space Group | P2₁/c (monoclinic) | P2₁/c |
| Dihedral Angle | ~85° | 84.80° |
| Unit Cell Volume | ~3800 ų | 3800.9 ų |
These parallels suggest similar crystallographic behavior, though the meta methoxy substituent may introduce subtle deviations in packing efficiency.
Comparative Analysis with Structural Isomers
Structural isomers of this compound differ in substituent positioning, significantly altering physicochemical properties:
2-Acetylphenyl 2-Nitrobenzoate:
4-Acetylphenyl 3-Methoxy-4-Nitrobenzoate:
- Relocating the acetyl group to the para position diminishes steric hindrance, potentially increasing solubility in polar solvents.
Electronic Impact:
- Nitro Group Position : Para nitro substituents enhance resonance stabilization of the ester carbonyl, increasing electrophilicity compared to ortho analogs.
- Methoxy Orientation : Meta methoxy groups exert weaker electron-donating effects than para counterparts, modulating reactivity in nucleophilic acyl substitutions.
Table: Isomeric Comparison
Properties
IUPAC Name |
(2-acetylphenyl) 3-methoxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-10(18)12-5-3-4-6-14(12)23-16(19)11-7-8-13(17(20)21)15(9-11)22-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENZJPOSABKOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857334 | |
| Record name | 2-Acetylphenyl 3-methoxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145370-32-7 | |
| Record name | 2-Acetylphenyl 3-methoxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate generally follows these key steps:
- Step 1: Preparation of 3-methoxy-4-nitrobenzoic acid or its activated derivative (e.g., acyl chloride)
- Step 2: Preparation or procurement of 2-acetylphenol (2-hydroxyacetophenone)
- Step 3: Esterification of 3-methoxy-4-nitrobenzoic acid derivative with 2-acetylphenol
Preparation of 3-Methoxy-4-nitrobenzoic Acid Derivative
A common approach to obtain the 3-methoxy-4-nitrobenzoic acid involves selective nitration of methoxy-substituted benzoic acid or its precursors. According to a nitration method described in patent CN109776337A, nitration of methoxy-substituted anilines or acetanilides under controlled temperature (0–10 °C) with fuming nitric acid in acetic acid medium yields high selectivity for the 4-nitro position. The reaction is carefully controlled to avoid over-nitration and to maintain regioselectivity.
| Parameter | Conditions | Notes |
|---|---|---|
| Substrate | o-Aminoanisole or 2-methoxyaniline | Pre-acetylated to acetanilide intermediate |
| Nitrating agent | Fuming nitric acid | Added dropwise over 1–2 hours |
| Solvent | Acetic acid | Also acts as reaction medium and solvent |
| Temperature | 0–10 °C during addition, then 0–50 °C for 2–4 hours | Controls selectivity and yield |
| Work-up | Addition of deionized water, filtration | Isolates 2-methoxy-4-nitroacetanilide |
Following nitration, hydrolysis of the acetanilide group under alkaline conditions (10–25% aqueous alkali, 80–100 °C for 2–4 hours) yields 3-methoxy-4-nitroaniline or its corresponding acid derivatives, which can be further converted to benzoic acid derivatives. This method is noted for high yield, environmental friendliness (acetic acid recycling), and reduced waste generation.
Preparation of 2-Acetylphenol (2-Hydroxyacetophenone)
2-Acetylphenol is commercially available or can be synthesized via acetylation of phenol derivatives. The acetylation typically uses acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst or under Friedel-Crafts conditions.
Esterification to Form this compound
The final esterification step is commonly performed by reacting the acyl chloride derivative of 3-methoxy-4-nitrobenzoic acid with 2-acetylphenol under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to scavenge the released HCl.
This method yields the target ester with high purity, as confirmed by spectroscopic methods such as NMR and HRMS.
Purification and Characterization
After synthesis, the crude product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents. The purified compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the chemical shifts corresponding to acetyl, methoxy, nitro, and aromatic protons and carbons.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.
- Thin Layer Chromatography (TLC) : Monitors reaction progress and purity.
- Infrared Spectroscopy (IR) : Confirms ester carbonyl and nitro group presence.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants | Conditions | Product/Intermediate | Key Notes |
|---|---|---|---|---|---|
| 1 | Acetylation | o-Aminoanisole + Acetic acid | 110–130 °C, 6–10 h | 2-Methoxyacetanilide | Water removed by distillation |
| 2 | Nitration | 2-Methoxyacetanilide + Fuming HNO3 | 0–10 °C dropwise, then 0–50 °C 2–4 h | 2-Methoxy-4-nitroacetanilide | High selectivity, controlled temp |
| 3 | Hydrolysis | 2-Methoxy-4-nitroacetanilide + NaOH | 80–100 °C, 2–4 h | 3-Methoxy-4-nitroaniline or acid | Alkaline hydrolysis |
| 4 | Acyl chloride formation | 3-Methoxy-4-nitrobenzoic acid + SOCl2 | Reflux in chloroform, inert atm | 3-Methoxy-4-nitrobenzoyl chloride | Activated acid derivative |
| 5 | Esterification | 3-Methoxy-4-nitrobenzoyl chloride + 2-Acetylphenol + base | 0 °C to RT, anhydrous solvent | This compound | Purified by chromatography |
Research Findings and Optimization Notes
- Temperature Control : Critical during nitration to avoid side reactions and ensure regioselectivity.
- Solvent Selection : Acetic acid serves dual roles in nitration; anhydrous solvents are essential for esterification.
- Environmental Considerations : Recycling of acetic acid and minimizing waste streams are achievable with the described methods.
- Yield and Purity : Typical yields for nitration and esterification steps range from 80–95%, with high purity confirmed by chromatographic and spectroscopic analyses.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylphenyl 3-methoxy-4-nitrobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate is . The compound features an acetylphenyl group attached to a methoxy-4-nitrobenzoate moiety, which contributes to its unique chemical reactivity and biological properties.
Reagent in Organic Synthesis
This compound is primarily utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating various transformations through acylation and nitration reactions. These reactions can lead to the formation of derivatives that are pivotal in the development of pharmaceuticals and agrochemicals.
Synthesis of Functionalized Compounds
The compound is involved in synthesizing functionalized compounds such as methylenedioxyphenyl-based amides. These compounds have shown potential as cardiovascular preventive agents, highlighting the importance of this compound in medicinal chemistry .
Biochemical Assays
In biological research, this compound functions as a probe in various biochemical assays. Its ability to interact with biomolecules makes it suitable for studying enzyme mechanisms and cellular processes.
Potential Therapeutic Uses
Research indicates that derivatives of this compound may exhibit therapeutic properties, particularly in cardiovascular health. In vitro studies have demonstrated that these derivatives possess significant biological activity, warranting further investigation into their pharmacological potential .
Production of Dyes and Pigments
This compound is also used in the industrial sector for producing dyes and pigments. Its unique chemical structure allows it to impart specific colors and stability to various products, making it valuable in textile and paint industries.
Case Study 1: Synthesis Optimization
A study focusing on optimizing the synthesis conditions for this compound reported improved yields by adjusting reaction temperatures and times during the nitration phase. This optimization has significant implications for large-scale production, reducing costs while maintaining product quality .
In another study, derivatives synthesized from this compound were evaluated for their biological activity against specific cardiovascular diseases. The results indicated that certain modifications to the structure enhanced efficacy, suggesting pathways for developing new therapeutic agents based on this compound .
Mechanism of Action
2-Acetylphenyl 3-methoxy-4-nitrobenzoate is compared with other similar compounds such as 2-Acetylphenyl benzoate and 3-Methoxy-4-nitrobenzoic acid. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Methyl 3-Methoxy-4-Nitrobenzoate (CAS 5081-37-8)
- Structure : Shares the same 3-methoxy-4-nitrobenzoate backbone but uses a methyl ester group instead of 2-acetylphenyl.
- Key Differences: The methyl ester reduces steric hindrance, enhancing solubility in polar solvents compared to the bulkier 2-acetylphenyl group.
- Applications : Methyl 3-methoxy-4-nitrobenzoate is a precursor in pesticide synthesis (e.g., metsulfuron methyl) , whereas the acetylphenyl variant may favor pharmaceutical applications due to enhanced lipophilicity.
b. N-(2-Acetylphenyl)acetamide (CAS referenced in )
- Structure : Features a 2-acetylphenyl group but replaces the benzoate ester with an acetamide moiety.
- Key Differences :
- The amide group in N-(2-acetylphenyl)acetamide forms planar hydrogen-bonded networks in the solid state, whereas the ester linkage in 2-acetylphenyl 3-methoxy-4-nitrobenzoate adopts antiperiplanar conformations, reducing intermolecular H-bonding .
- Bond lengths (e.g., C–N in amides vs. C–O in esters) differ significantly, impacting thermal stability and solubility .
c. 2-Ethoxy-4-Formylphenyl 3-Methylbenzoate (CAS 443647-58-3)
- Structure : Substitutes the 3-methoxy-4-nitro groups with ethoxy and formyl groups.
- Key Differences :
Physicochemical Properties
*Predicted based on structural analogs.
Biological Activity
2-Acetylphenyl 3-methoxy-4-nitrobenzoate (C16H13NO6) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a nitro group, which is known to influence biological activity through various mechanisms. The structure can be represented as follows:
- Molecular Formula : C16H13NO6
- Molecular Weight : 315.28 g/mol
Mechanisms of Biological Activity
The biological activity of nitro compounds, including this compound, often involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with biomolecules, leading to various pharmacological effects. The enzymatic reduction can occur via one-electron or two-electron mechanisms, producing nitroso or hydroxylamine derivatives that may exhibit cytotoxicity or therapeutic effects depending on the context .
Cytotoxicity and Antitumor Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The MTT assay is commonly used to assess cell viability post-treatment.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the impact of this compound on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results indicated significant growth suppression at varying concentrations:
| Concentration (µM) | A549 Cell Viability (%) | Caco-2 Cell Viability (%) |
|---|---|---|
| 5 | 85 | 80 |
| 10 | 70 | 65 |
| 20 | 47 | 59 |
| 40 | 30 | 45 |
| 60 | 15 | 30 |
The IC50 values were determined to be approximately 20 µM for A549 cells and 40 µM for Caco-2 cells, indicating a dose-dependent response .
Antidiabetic Properties
In addition to its antitumor activity, the compound has been explored for its potential antidiabetic effects. Assays measuring the inhibition of α-amylase and α-glucosidase have been employed to evaluate its efficacy in reducing blood glucose levels.
Inhibition Assay Results
The following table summarizes the inhibitory potential of the compound against key enzymes involved in carbohydrate metabolism:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| α-Amylase | 62 |
| α-Glucosidase | 45 |
These results suggest that the compound may help in regulating blood glucose levels by inhibiting carbohydrate-digesting enzymes .
Toxicity and Safety Profile
While exploring the biological activities of such compounds, it is crucial to assess their safety profiles. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity towards normal mammalian cells, but further investigations are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-acetylphenyl 3-methoxy-4-nitrobenzoate, and what analytical techniques confirm its purity and structural integrity?
- Methodological Answer : The synthesis typically involves sequential functionalization of aromatic precursors. For example:
- Step 1 : Nitration of a methoxy-substituted benzoic acid derivative under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the para position .
- Step 2 : Esterification with 2-acetylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
- Analytical Confirmation :
- NMR Spectroscopy : Distinct signals for acetyl (δ ~2.6 ppm, singlet), methoxy (δ ~3.9 ppm), and nitrobenzene protons (δ ~8.2–8.5 ppm, aromatic splitting) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., [M+H]⁺ at 330.08 for C₁₆H₁₃NO₆) .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features validate its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~55 ppm in ¹³C), acetyl carbonyl (δ ~200 ppm), and ester carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
- X-ray Crystallography : Resolves bond angles and confirms nitro-group orientation, critical for reactivity studies .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s thermal stability and decomposition pathways under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events (e.g., melting point shifts due to polymorphism) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition byproducts (e.g., NO₂ release) .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for molecular geometry?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets and compare with XRD data to adjust torsional angles or solvent-effect models .
- Solvent Correction : Apply PCM (Polarizable Continuum Model) in simulations to account for solvent-induced shifts in NMR or UV-Vis spectra .
Q. What in vitro assays are suitable for assessing the compound’s biological activity, such as antimicrobial or anti-inflammatory potential?
- Methodological Answer :
- Antimicrobial Testing : Microdilution assays (MIC/MBC) against S. aureus or E. coli with compound concentrations ranging 1–256 µg/mL .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
Q. How do surface adsorption studies inform the compound’s reactivity in heterogeneous environments (e.g., indoor air or catalytic systems)?
- Methodological Answer :
- Surface-Enhanced Raman Spectroscopy (SERS) : Track adsorption kinetics on silica or TiO₂ surfaces under controlled humidity .
- Atomic Force Microscopy (AFM) : Map nanoscale aggregation patterns on polymer coatings .
Q. What computational approaches model interactions between this compound and biological targets (e.g., enzymes), and how reliable are these predictions?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., COX-2 or cytochrome P450) using flexible ligand protocols .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across different solvent systems?
- Methodological Answer :
- Solubility Parameter Screening : Use Hansen solubility parameters (δD, δP, δH) to identify outliers in polar aprotic (DMF, DMSO) vs. nonpolar (hexane) solvents .
- Hildebrand Equation : Correlate experimental solubility with calculated cohesive energy densities .
Tables for Quick Reference
| Property | Method | Key Observations | Reference |
|---|---|---|---|
| Thermal Stability | TGA/DSC | Decomposition onset at 220°C in N₂ | |
| NMR Shifts (¹³C) | Bruker 400 MHz | Methoxy: 55.2 ppm; Ester C=O: 168.5 ppm | |
| Antimicrobial Activity | Microdilution (MIC) | MIC = 32 µg/mL against S. aureus | |
| DFT-Optimized Geometry | B3LYP/6-31G(d) | Dihedral angle: 12° between nitro and acetyl |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
